![molecular formula C24H26N4O2 B2932384 3-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline CAS No. 2319637-68-6](/img/structure/B2932384.png)
3-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an isoquinoline moiety, a piperidine ring, and a tetrahydrocinnoline core, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic reactions. One common approach is the condensation of isoquinoline-1-carbonyl chloride with piperidin-4-ylmethanol, followed by cyclization with 5,6,7,8-tetrahydrocinnoline under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
3-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline carboxylic acids, while reduction can produce piperidin-4-ylmethanol derivatives.
科学的研究の応用
3-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its interaction with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline moiety can bind to specific sites on proteins, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the tetrahydrocinnoline core contributes to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
Isoquinoline derivatives: Compounds like isoquinoline-1-carboxylic acid and isoquinoline-1-carbonyl chloride share structural similarities and exhibit comparable reactivity.
Piperidine derivatives: Piperidine-4-carboxylic acid and piperidin-4-ylmethanol are structurally related and undergo similar chemical transformations.
Tetrahydrocinnoline derivatives: Compounds such as 5,6,7,8-tetrahydrocinnoline and its substituted analogs have similar core structures and chemical properties.
Uniqueness
What sets 3-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline apart is its unique combination of these three moieties, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-24(23-20-7-3-1-5-18(20)9-12-25-23)28-13-10-17(11-14-28)16-30-22-15-19-6-2-4-8-21(19)26-27-22/h1,3,5,7,9,12,15,17H,2,4,6,8,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTRLSWLIOZWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)
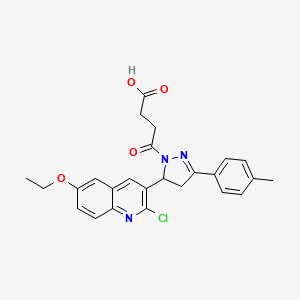
![N'-(2,4-difluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2932306.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2932307.png)
![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)
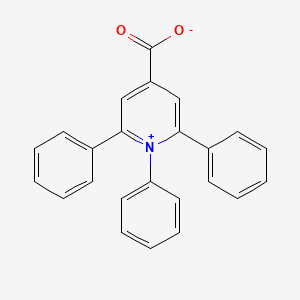

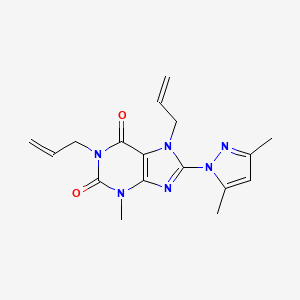
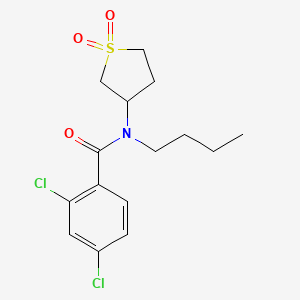
![1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2932316.png)
sulfamoyl}benzamide](/img/structure/B2932317.png)
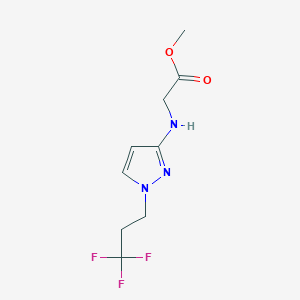
![1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2932322.png)

